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Hayward, CA – Preclinical data on ligritinib (AB801), a potent and selective AXL receptor

tyrosine kinase inhibitor, reveals a strong synergistic effect when combined with standard

chemotherapy agents in ovarian and non-small cell lung cancer (NSCLC) models. These

findings, presented by Arcus Biosciences, position ligritinib as a promising candidate to

enhance the efficacy of current cancer therapies by overcoming chemotherapy resistance.

Ligritinib, an orally active inhibitor, targets the AXL signaling pathway, which is implicated in

tumor cell survival, proliferation, and the development of resistance to various cancer

treatments. The preclinical studies indicate that combining ligritinib with taxane-based

chemotherapy leads to a significant increase in anti-tumor activity compared to either agent

alone.

In Vitro Synergy: Enhanced Cancer Cell Killing
In vitro studies utilizing 3D spheroid models of ovarian and lung cancer demonstrated that the

combination of ligritinib with paclitaxel or docetaxel resulted in a marked reduction in cell

viability. This synergistic effect was quantified by measuring ATP levels, a key indicator of

metabolically active cells.
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Furthermore, the combination therapy led to a significant increase in DNA double-strand

breaks, a hallmark of cellular damage, as measured by the phosphorylation of histone H2AX

(γH2AX). This suggests that ligritinib enhances the DNA-damaging effects of chemotherapy,

leading to increased cancer cell death.

Table 1: In Vitro Synergistic Activity of Ligritinib with
Chemotherapy

Cancer Type Cell Model
Chemotherapy
Agent

Key Finding

Ovarian Cancer Spheroids Paclitaxel

Increased reduction in

cell viability compared

to single agents.

Ovarian Cancer Spheroids Paclitaxel

Significant increase in

γH2AX protein levels,

indicating enhanced

DNA damage.

Lung Cancer Monolayers Docetaxel

Significant increase in

γH2AX protein levels,

indicating enhanced

DNA damage.

In Vivo Efficacy: Reduced Tumor Growth and
Improved Survival
The synergistic effects of ligritinib in combination with chemotherapy were also observed in in

vivo models. In a murine model of colorectal cancer, the triple combination of ligritinib
(AB801), oxaliplatin, and an anti-PD-1 antibody resulted in significantly lower tumor volumes

and increased survival compared to the combination of oxaliplatin and anti-PD-1 alone. This

suggests that ligritinib can enhance the efficacy of both chemotherapy and immunotherapy.

Table 2: In Vivo Anti-Tumor Efficacy of Ligritinib (AB801)
Combination Therapy
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Cancer Model Treatment Groups Key Outcomes
Statistical
Significance

MC38 Colorectal

Cancer

AB801 + Oxaliplatin +

anti-PD-1 vs.

Oxaliplatin + anti-PD-

1

Significantly lower

tumor volumes.
p = 0.0118

MC38 Colorectal

Cancer

AB801 + Oxaliplatin +

anti-PD-1 vs.

Oxaliplatin + anti-PD-

1

Increased survival. p = 0.0419

Mechanism of Action and Signaling Pathway
Ligritinib exerts its effect by inhibiting the AXL receptor tyrosine kinase. The binding of the

ligand GAS6 to AXL leads to receptor dimerization and autophosphorylation, activating

downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cancer cell

survival and proliferation. Ligritinib blocks this phosphorylation, thereby inhibiting these pro-

survival signals and sensitizing cancer cells to the cytotoxic effects of chemotherapy.
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AXL Signaling Pathway Inhibition by Ligritinib
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Caption: Ligritinib inhibits AXL receptor phosphorylation, blocking downstream survival

pathways.

Experimental Workflows
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The preclinical evaluation of ligritinib's synergistic effects followed a structured workflow,

progressing from in vitro characterization to in vivo validation.

Preclinical Evaluation of Ligritinib-Chemotherapy Synergy

In Vitro Studies In Vivo Studies
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Caption: Workflow for assessing ligritinib's synergy with chemotherapy.

Experimental Protocols
Disclaimer: The following are general protocols for the assays mentioned. The specific, detailed

protocols from the Arcus Biosciences study were not available in the public domain at the time

of this report.

Cell Viability Assay (3D CellTiter-Glo®)
Cell Seeding: Seed cancer cells in ultra-low attachment microplates to allow for the formation

of 3D spheroids. Culture for 3-5 days.

Treatment: Add ligritinib, chemotherapy (paclitaxel or docetaxel), or the combination to the

spheroids at various concentrations. Include a vehicle-only control.
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Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

Assay: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® 3D Reagent

to each well.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Measurement: Record luminescence using a plate reader. The signal is proportional to the

amount of ATP and, therefore, the number of viable cells.

DNA Damage Assessment (γH2AX Western Blot)
Cell Culture and Treatment: Culture ovarian or lung cancer cells as monolayers or spheroids

and treat with ligritinib and/or chemotherapy for the desired time period (e.g., 72 hours).

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel

electrophoresis and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a

primary antibody against phospho-histone H2A.X (Ser139). Wash and then incubate with an

HRP-conjugated secondary antibody.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

In Vivo Tumor Xenograft Model
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MC38) into the

flank of immunocompromised or syngeneic mice.

Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm³).
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Randomization and Treatment: Randomize the mice into treatment groups: vehicle control,

ligritinib alone, chemotherapy alone, and the combination. Administer treatments according

to the specified schedule (e.g., oral gavage for ligritinib, intraperitoneal injection for

chemotherapy).

Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate

the tumor volume.

Survival Analysis: Monitor the animals for signs of toxicity and record the date of euthanasia

due to tumor burden reaching a predetermined endpoint.

Data Analysis: Compare tumor growth inhibition and survival rates between the different

treatment groups. Statistical significance is determined using appropriate statistical tests.

The promising preclinical data for ligritinib in combination with chemotherapy provides a

strong rationale for its continued clinical development in solid tumors. These studies highlight

the potential of AXL inhibition as a key strategy to overcome chemotherapy resistance and

improve patient outcomes.

To cite this document: BenchChem. [Ligritinib Demonstrates Synergistic Anti-Tumor Activity
with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579019#ligritinib-synergy-with-chemotherapy-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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